Dinactin Production in Streptomyces Species: A Technical Guide
Dinactin Production in Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinactin, a member of the macrotetrolide family of antibiotics, is a secondary metabolite produced by various species of the genus Streptomyces. These compounds are characterized by a large macrocyclic lactone ring and exhibit a wide range of biological activities, including antimicrobial, insecticidal, and antitumor properties.[1][2] Dinactin, in particular, has garnered interest for its potential as an antitumor antibiotic.[2][3] This technical guide provides an in-depth overview of the Streptomyces species known to produce dinactin, quantitative production data, detailed experimental protocols for cultivation and analysis, and an exploration of the biosynthetic pathways involved.
Dinactin-Producing Streptomyces Species
Several species of Streptomyces have been identified as producers of dinactin. The primary species reported in the literature are:
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Streptomyces cavourensis [2]
These species, often isolated from soil and marine environments, represent a rich source for the discovery and production of dinactin and other macrotetrolides.
Quantitative Production of Dinactin
The production yield of dinactin can vary significantly depending on the Streptomyces species and the fermentation conditions employed. While comprehensive comparative data is limited, reported yields provide a benchmark for production efforts.
| Streptomyces Species | Reported Dinactin Yield (mg/L) | Reference |
| Unspecified Streptomyces sp. | up to 160.8 | [2][7] |
| Streptomyces badius gz-8 | EC50 of 2.55 µg/mL (antifungal activity) | [6] |
| Streptomyces puniceus AS13 | IC50 of 1.1-9.7 µM (antitumor activity) | [3] |
It is important to note that the data for S. badius and S. puniceus reflect biological activity rather than direct production yield in mg/L. The 160.8 mg/L figure represents a significant production level, highlighting the potential for high-yield fermentation.[2][7]
Experimental Protocols
Cultivation of Dinactin-Producing Streptomyces
Objective: To cultivate Streptomyces species for the production of dinactin.
Materials:
-
Selected Streptomyces strain (e.g., S. puniceus AS13, S. badius gz-8)
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Inoculation medium (e.g., Tryptone Soya Broth)
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Production medium (e.g., Glucose Soybean Meal Broth, ISP2 medium)
-
Sterile flasks
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Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the desired Streptomyces strain from a solid agar plate into a flask containing a suitable inoculation medium. Incubate at 28-30°C for 2-3 days on a rotary shaker (e.g., 180 rpm) to obtain a seed culture.
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Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The choice of production medium is critical and can be optimized for each strain. A common approach is to use a complex medium containing a carbon source (e.g., glucose) and a nitrogen source (e.g., soybean meal).
-
Fermentation: Incubate the production culture at 28-30°C for 7-10 days in a shaking incubator (e.g., 180-200 rpm). Monitor the culture for growth and secondary metabolite production.
Extraction of Dinactin
Objective: To extract dinactin from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cell Separation: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to separate the mycelium from the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate.
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Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted dinactin. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Extraction from Mycelium (Optional): The mycelial pellet can also be extracted with ethyl acetate or another suitable solvent to recover any intracellularly trapped dinactin.
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantification of Dinactin by HPLC
Objective: To quantify the concentration of dinactin in the crude extract.
Materials:
-
Crude extract
-
Dinactin standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a known final concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Curve Preparation: Prepare a series of standard solutions of dinactin of known concentrations in the same solvent as the sample.
-
HPLC Analysis: Inject the standards and the sample onto the HPLC system. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile or methanol. Detection can be performed using a UV detector at an appropriate wavelength or, for higher sensitivity and specificity, a mass spectrometer.
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Quantification: Construct a standard curve by plotting the peak area of the dinactin standard against its concentration. Use the peak area of dinactin in the sample to determine its concentration from the standard curve.
Biosynthesis of Dinactin and its Regulation
Dinactin belongs to the macrotetrolide family, and its biosynthesis is closely related to that of nonactin, the parent compound of this class. The biosynthetic gene cluster for nonactin has been studied in Streptomyces griseus and provides a model for understanding dinactin biosynthesis.[8][9]
The biosynthesis of the nonactic acid monomer, the building block of macrotetrolides, is thought to involve a type II polyketide synthase (PKS) system.[8] The nonactin biosynthetic gene cluster contains several key genes, including those encoding for the PKS enzymes (nonK and nonJ) and a nonactate synthase (nonS).[8][10]
Regulation of macrotetrolide biosynthesis is complex and involves various regulatory proteins. A key regulator identified within the nonactin biosynthetic gene cluster is nonG, which encodes a TetR family transcriptional regulator.[1] TetR family regulators are known to control the expression of genes involved in a wide range of cellular processes in Streptomyces, including antibiotic production.[11][12] These regulators typically act as repressors, binding to operator regions in the promoter of their target genes and preventing transcription. The binding of a small molecule ligand to the TetR regulator can induce a conformational change, leading to its dissociation from the DNA and allowing gene expression to proceed.
References
- 1. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates nocardamine synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces puniceus strain AS13., Production, characterization and evaluation of bioactive metabolites: A new face of dinactin as an antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dinactin: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer [mdpi.com]
- 4. Macrotetrolide antibiotics produced by Streptomyces globisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dinactin from a new producer, Streptomyces badius gz-8, and its antifungal activity against the rubber anthracnose fungus Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nonactin biosynthesis: the potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of PAS-LuxR Family Regulators on the Secondary Metabolism of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New TetR Family Transcriptional Regulator Required for Morphogenesis in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
